5-bromo-1,2-dimethyl-1H-imidazole
Overview
Description
5-Bromo-1,2-dimethyl-1H-imidazole: is a heterocyclic organic compound with the molecular formula C5H7BrN2 . It belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of a bromine atom at the 5-position and two methyl groups at the 1- and 2-positions makes this compound unique. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry: 5-Bromo-1,2-dimethyl-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of imidazole derivatives with biological targets such as enzymes and receptors. It is also used in the development of new drugs with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs for the treatment of diseases such as cancer, infections, and neurological disorders. Its unique structure allows for the modification of its chemical properties to enhance its efficacy and reduce side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a catalyst in various chemical reactions, contributing to the development of more efficient and sustainable industrial processes.
Safety and Hazards
Future Directions
Imidazoles have a broad range of chemical and biological properties, making them important in the development of new drugs . They show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the future directions for “5-bromo-1,2-dimethyl-1H-imidazole” could involve further exploration of its potential uses in these areas.
Mechanism of Action
Target of Action
Imidazole derivatives, such as 5-bromo-1,2-dimethyl-1H-imidazole, are key components in a variety of functional molecules used in everyday applications . .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms . For instance, some imidazoles undergo a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Result of Action
Imidazole derivatives are known to exhibit a broad range of chemical and biological properties .
Action Environment
It’s known that the synthesis of imidazole derivatives can be influenced by various factors, including the selection of starting materials and reaction conditions .
Biochemical Analysis
Biochemical Properties
5-bromo-1,2-dimethyl-1H-imidazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell growth and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific context. For example, this compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to toxic at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This compound can influence metabolic flux and alter the levels of metabolites, thereby affecting overall metabolic homeostasis. The interactions with cofactors and other enzymes further modulate its metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. For instance, it has been observed to interact with organic anion transporters, which facilitate its movement across cellular membranes. The distribution of this compound can influence its biochemical activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it has been found to localize in the mitochondria, where it can impact mitochondrial function and energy production. The precise localization within cells determines its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1,2-dimethyl-1H-imidazole typically involves the bromination of 1,2-dimethylimidazole. One common method is the reaction of 1,2-dimethylimidazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of bromine as a reagent is common, and the reaction is typically monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-1,2-dimethyl-1H-imidazole can be replaced by other nucleophiles such as amines, thiols, or alkoxides. This type of reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: The methyl groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: The imidazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution: Various substituted imidazoles depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced imidazole derivatives.
Comparison with Similar Compounds
1,2-Dimethylimidazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-1,2-dimethyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
5-Iodo-1,2-dimethyl-1H-imidazole: Contains an iodine atom, which can affect its chemical properties and reactivity.
Uniqueness: 5-Bromo-1,2-dimethyl-1H-imidazole is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific research applications.
Properties
IUPAC Name |
5-bromo-1,2-dimethylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-7-3-5(6)8(4)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRCWIXZNDCIST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428401 | |
Record name | 5-bromo-1,2-dimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24134-09-6 | |
Record name | 5-bromo-1,2-dimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1,2-dimethyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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